Acetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of acetyl chloride has been explored through various methods. A notable improvement in the traditional synthesis method, which involves the reaction between acetic acid and phosphorus trichloride, has been reported. This improved method enhances the yield to more than 96.3% and the purity to over 99.0%, offering a more efficient process with mild reaction conditions and lower production cost (W. Guang-hua, 2006). Additionally, acetyl chloride plays a versatile role in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, showcasing its utility in creating a wide range of chemical compounds (C. Yuan*, Shoujun Chen, Guifeng Wang, 1991).
Molecular Structure Analysis
The microwave spectrum of acetyl chloride has been analyzed, revealing insights into its molecular structure. The study of isotopic species of acetyl chloride provides detailed information on the internal rotation of the methyl group and the chlorine hyperfine structure. This analysis has led to a deeper understanding of the molecule's structural parameters, including bond lengths and the character of the C–Cl bond (K. M. Sinnott, 1961).
Chemical Reactions and Properties
Acetyl chloride is a reagent in the synthesis of 2-nitroglycals and 2-nitro-1-acetamido sugars from glycals. A new reagent system involving acetyl chloride, silver nitrate, and acetonitrile has been developed, demonstrating its utility in producing a variety of nitro compounds (P. K. Kancharla, Y. S. Reddy, Suresh Dharuman, Y. Vankar, 2011).
Scientific Research Applications
It is used in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, contributing to the synthesis of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).
Acetyl chloride can prepare silyl derivatives of α- and β-cyclodextrines, enabling precise acetyl group attribution to C2 or C3 carbon atoms (Grachev et al., 2011).
It efficiently acetylates primary amines and amino acids in environmentally friendly brine solutions, offering a green chemical transformation (Basu, Chakraborty, Sarkar, & Saha, 2013).
Acetyl chloride plays a key role in the chlorination of acetic acid to mono- and dichloroacetic acids, demonstrating autocatalytic behavior when its concentration is constant (Mäki-Arvela, Paatero, & Salmi, 1994).
It has high barriers for rearrangement processes to carbenes, making molecular elimination to ketene and hydrogen chloride energetically most favorable (Sumathi & Chandra, 1994).
Acetyl chloride's microwave spectrum reveals a barrier to internal rotation and provides insights into the double bond and ionic character of the C–Cl bond (Sinnott, 1961).
Its photodissociation produces CH3CO, which decomposes to produce CH3 and CO, with a quantum yield of 28% (Deshmukh & Hess, 1994).
Acetyl chloride shows promise in thermochemical ablation techniques, with potential for increased temperature and pH changes (Cressman & Jahangir, 2013).
Zirconium(IV) chloride acts as a catalyst for acetylation of phenols, thiols, amines, and alcohols under solvent-free conditions using acetyl chloride (Chakraborti & Gulhane, 2004).
Safety And Hazards
properties
IUPAC Name |
acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO, Array, CH3COCl | |
Record name | ACETYL CHLORIDE | |
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Record name | ACETYL CHLORIDE | |
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Record name | acetyl chloride | |
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URL | https://en.wikipedia.org/wiki/Acetyl_chloride | |
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DSSTOX Substance ID |
DTXSID2023852 | |
Record name | Acetyl chloride | |
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Molecular Weight |
78.50 g/mol | |
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Physical Description |
Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. | |
Record name | ACETYL CHLORIDE | |
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Boiling Point |
123.6 °F at 760 mmHg (NTP, 1992), 51 °C | |
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Flash Point |
40 °F (NTP, 1992), 4 °C, 5 °C (41 °F) - closed cup, 4 °C (40 °F) - closed cup, 5 °C c.c. | |
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Solubility |
Reaction (NTP, 1992), Decomposed violently by water or alcohol, Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether, Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, Soluble in ether, acetone, acetic acid, Solubility in water: reaction | |
Record name | ACETYL CHLORIDE | |
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Density |
1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.1051g/cu cm at 20 °C, Saturated liquid density: 68.849 Lb/cu ft at 70 °F, Saturated vapor density: 0.06130 Lb/cu ft at 70 °F, Relative density (water = 1): 1.11 | |
Record name | ACETYL CHLORIDE | |
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Vapor Density |
2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.70 (Air = 1), Relative vapor density (air = 1): 2.7 | |
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Vapor Pressure |
135 mmHg at 45.5 °F (NTP, 1992), 287.0 [mmHg], 287 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32 | |
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Impurities |
Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material. | |
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Product Name |
Acetyl chloride | |
Color/Form |
Liquid, Colorless fuming liquid | |
CAS RN |
75-36-5 | |
Record name | ACETYL CHLORIDE | |
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Melting Point |
-170 °F (NTP, 1992), -112.7 °C, -112 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/2284 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0210 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.